1-Nitro-9H-carbazole

Organic Synthesis Regioselectivity Synthetic Methodology

Sourcing high-purity 1-nitro-9H-carbazole is challenging-direct nitration yields predominantly the 3-nitro isomer (<10% for the 1-nitro isomer), forcing chemists into tedious chromatographic separations. Our pre-validated 1-nitro-9H-carbazole eliminates this bottleneck. - Confirmed regioisomeric purity via X-ray diffraction; nitro group tilted 4.43° from carbazole plane. - Critically short triplet lifetime (<10 ns) and low φT (0.40) for OLED host design. - Lower Ames mutagenicity than 2- and 3-nitro isomers, enabling safer early-stage screening.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 31438-22-9
Cat. No. B1211545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-9H-carbazole
CAS31438-22-9
Synonyms1-nitro-9H-carbazole
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H
InChIKeyVYOKOQDVBBWPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-9H-carbazole (CAS 31438-22-9): Core Properties and Specifications


1-Nitro-9H-carbazole (CAS 31438-22-9) is a nitrated aromatic heterocycle within the carbazole derivative class, characterized by a nitro group substituted at the 1-position of the fused tricyclic carbazole core [1]. This specific regioisomer exhibits a distinct molecular geometry, with the nitro group slightly tilted (4.43°) relative to the carbazole plane due to steric interactions with the adjacent N-H group, as confirmed by single-crystal X-ray diffraction [1]. The compound has a molecular formula of C12H8N2O2, a molecular weight of 212.20 g/mol, and predicted physicochemical properties including a density of 1.4±0.1 g/cm³, a boiling point of 448.6±18.0 °C, and a LogP of 3.45 . Its electron-withdrawing nitro substituent fundamentally alters its electronic structure, photophysical behavior, and reactivity profile relative to other carbazole derivatives [2].

Regioisomer-specific photophysics and triplet-state studies
OLED host material development requiring engineered intersystem crossing
Crystal engineering of nonplanar π-conjugated heterocycles

Why Generic Nitrocarbazole Substitution Fails for Precision Applications


Procurement of a generic nitrocarbazole or substitution with a more accessible isomer like 3-nitrocarbazole is technically inadequate for applications requiring the unique electronic, steric, and photophysical signature of the 1-nitro regioisomer. The position of the nitro group on the carbazole scaffold is not a minor structural variation; it fundamentally dictates the compound's behavior. For instance, direct nitration of carbazole yields predominantly the 3-nitro isomer due to electronic directing effects, with the 1-nitro isomer obtained in very low yields (<10%), underscoring its distinct synthetic accessibility and the need for specialized, non-classical synthetic routes to obtain it in high purity . Furthermore, comparative studies unequivocally demonstrate that 1-nitrocarbazole exhibits a different intersystem crossing quantum yield (φT = 0.40) and a significantly shorter triplet lifetime (<10 ns) compared to its 3-nitro counterpart (φT = 0.50, τT = 500 ns) [1], directly impacting its suitability for applications like UV-MALDI matrices and OLED materials. The following quantitative evidence establishes that 1-nitro-9H-carbazole is not an interchangeable commodity but a functionally distinct chemical entity.

! 3-nitrocarbazole substitution alters triplet-state properties and energy-transfer dynamics.
! Generic nitrocarbazole lacks the specific molecular geometry and hydrogen-bonded packing of the 1-nitro isomer.
! Synthetic route differences affect isomeric purity; verify lot-specific identity and regioisomer content.

Quantitative Evidence for 1-Nitro-9H-carbazole Differentiation


Synthetic Accessibility and Isomeric Purity

The 1-nitro isomer of 9H-carbazole is significantly more challenging to synthesize than its 3-nitro counterpart. Direct electrophilic aromatic nitration of carbazole predominantly yields the 3-nitro isomer due to the para-directing effect of the pyrrolic nitrogen. The 1-position is both sterically hindered and electronically disfavored, resulting in yields of the 1-nitro isomer typically below 10% from classical nitration methods . This necessitates the use of specialized, often multi-step synthetic routes (e.g., palladium-catalyzed intramolecular direct arylation) to achieve regioselective synthesis and high purity . This intrinsic synthetic difficulty directly impacts procurement: authentic, high-purity 1-nitro-9H-carbazole is not a commodity chemical but a specialized reagent with a higher cost basis and limited commercial availability, making proper sourcing critical for reproducible research.

Synthetic Yield
Class-level
1-nitro yield <10% vs 3-nitro yield >60%
Supports verified 1-nitro procurement
Low direct nitration yield; multi-step synthesis often required
Organic Synthesis Regioselectivity Synthetic Methodology

Intersystem Crossing Quantum Yield and Triplet Lifetime

The efficiency of intersystem crossing (ISC) to the triplet state is a critical parameter for applications such as UV-MALDI matrices and OLED host materials. Laser flash photolysis measurements in acetonitrile at 298 K reveal that 1-nitrocarbazole exhibits a distinctly lower intersystem crossing quantum yield (φT = 0.40 ± 0.04) compared to 3-nitrocarbazole (φT = 0.50 ± 0.05) [1]. This 20% relative difference in triplet state population directly impacts energy transfer dynamics and, consequently, material performance. Furthermore, the triplet lifetime (τT) for 1-nitrocarbazole was determined to be <10 ns, which is at least 50-fold shorter than the 500 ns measured for 3-nitrocarbazole under identical conditions [1].

Triplet Quantum Yield
Head-to-head
φT 0.40 ± 0.04 (1-nitro); τT <10 ns
Reported lower ISC efficiency and >50× shorter triplet lifetime
Acetonitrile, 298 K, 355 nm; distinct from 3-nitro isomer
Photophysics OLED Materials UV-MALDI Matrix

Solid-State Molecular Geometry and Hydrogen Bonding

The solid-state conformation of nitrocarbazoles is influenced by the position of the nitro substituent, which affects intermolecular interactions and packing. A low-temperature crystallographic study comparing 9H-carbazole (I), 1-nitro-9H-carbazole (II), and 9-nitrocarbazole (III) revealed quantifiable differences in molecular planarity. The dihedral angle between the arene and pyrrole ring planes was found to be 1.82 (18)° for 1-nitro-9H-carbazole (II), which is more than four times larger than the 0.40 (7)° observed for 9-nitrocarbazole (III) [1]. This increased nonplanarity in (II) is attributed to steric repulsion between the 1-nitro group and the adjacent N-H moiety. Furthermore, the hydrogen-bonding motif differs: in (II), molecules form near-planar dimers via strong N-H···O hydrogen bonds that stack parallel to the crystallographic b axis, whereas in (III), a stacked structure is formed by stand-alone molecules [1].

Molecular Nonplanarity
Head-to-head
Dihedral angle 1.82° (1-nitro) vs 0.40° (9-nitro)
4.55× greater nonplanarity alters solid-state packing
100 K X-ray; N-H···O dimeric motif unique to 1-nitro isomer
Crystal Engineering Solid-State Chemistry X-ray Crystallography

Differential Mutagenic Potency Among Mononitrocarbazoles

A systematic mutagenicity assessment of mononitrocarbazole isomers in Salmonella typhimurium strains TA98 and TA1538 established a clear activity ranking. The four isomers exhibited decreasing mutagenic potency in the order: 2-nitrocarbazole ≈ 3-nitrocarbazole > 1-nitrocarbazole > 4-nitrocarbazole [1]. Specifically, 1-nitrocarbazole demonstrated weaker direct-acting frameshift mutagenicity compared to the 2- and 3-nitro isomers [1]. This differential potency is linked to structural features, including the orientation of the nitro group relative to the aromatic plane, which influences metabolic activation via nitroreduction and subsequent DNA interaction [1][2].

Mutagenicity Ranking
Head-to-head
Rank: 2- ≈ 3- > 1- > 4-
Reported lower mutagenic potency in Ames test
TA98, TA1538 without S9; revertant range 0.3–2/nmol
Genotoxicity Ames Test Safety Assessment

Key Research and Industrial Application Scenarios


Regioselective Synthesis of 1-Substituted Carbazole Derivatives

Given the synthetic challenge in directly obtaining the 1-nitro isomer (yield <10% via classical nitration ), sourcing high-purity 1-nitro-9H-carbazole is essential for any research program focused on the synthesis and study of 1-substituted carbazole derivatives. This compound serves as a validated, pre-functionalized building block for generating libraries of 1-amino, 1-alkoxy, or other 1-functionalized carbazoles via reduction or nucleophilic aromatic substitution, circumventing the low yields and tedious chromatographic separations associated with direct nitration. This scenario is particularly relevant for medicinal chemistry and materials science groups exploring structure-activity relationships at the sterically hindered 1-position.

Phosphorescent OLED Hosts with Engineered Triplet Dynamics

For the rational design of host materials in phosphorescent organic light-emitting diodes (OLEDs), the triplet state properties are paramount. The quantifiably lower intersystem crossing quantum yield (φT = 0.40) and extremely short triplet lifetime (<10 ns) of 1-nitrocarbazole, compared to 3-nitrocarbazole (φT = 0.50, τT = 500 ns) [1], offer a distinct option for tuning energy transfer and managing triplet exciton quenching. Researchers can strategically select 1-nitrocarbazole as a core scaffold when a shorter triplet lifetime or a different singlet-to-triplet conversion efficiency is required to optimize device performance, a choice that is not possible with the 3-nitro isomer.

Crystal Engineering of Nonplanar π-Conjugated Systems

The unique solid-state geometry of 1-nitro-9H-carbazole, characterized by a dihedral angle of 1.82° and a specific N-H···O hydrogen-bonded dimeric packing motif [2], makes it a valuable building block for crystal engineering. This specific conformation and intermolecular interaction pattern are distinct from those of 9-nitrocarbazole. Therefore, 1-nitro-9H-carbazole should be the compound of choice for projects aiming to construct supramolecular architectures, organic semiconductors, or functional solids where a defined degree of nonplanarity and a predictable hydrogen-bonding network are crucial for achieving target properties like anisotropic charge transport or solid-state reactivity.

Screening Libraries with a Differentiated Toxicological Profile

In early-stage drug discovery or toxicology research, the differential mutagenic profile of nitrocarbazole isomers is a critical selection criterion. Based on the established Ames test ranking (2- ≈ 3- > 1- > 4-) [3], 1-nitrocarbazole presents a lower genotoxic liability than the 2- and 3-nitro isomers. For projects where the carbazole scaffold is a core pharmacophore but minimizing mutagenicity is a key objective, the 1-nitro isomer offers a quantifiably lower-risk starting point. This evidence supports its procurement and inclusion in screening cascades over its more mutagenic counterparts, potentially leading to a more favorable early safety profile for a chemical series.

Application
Selection Property
Validation Focus
1-Substituted carbazole synthesis
Regioisomer identity verification
1-Nitro positional isomer authentication
Phosphorescent OLED hosts
Triplet-state property profiling
ISC quantum yield and lifetime characterization
Crystal engineering of nonplanar π-systems
Solid-state geometry analysis
Dihedral angle and packing motif determination
Genotoxicity assessment in screening
Isomer-specific Ames ranking
Comparative revertant profile in standard strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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